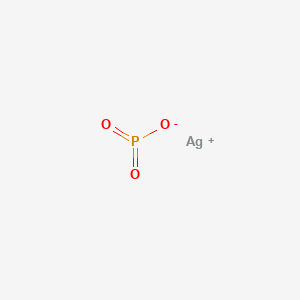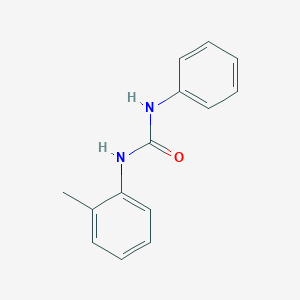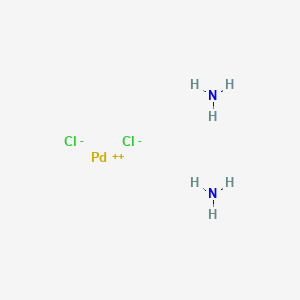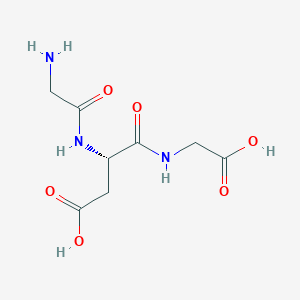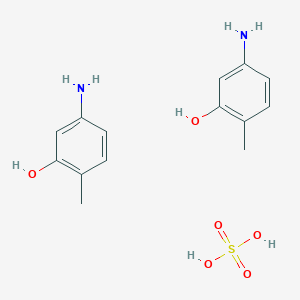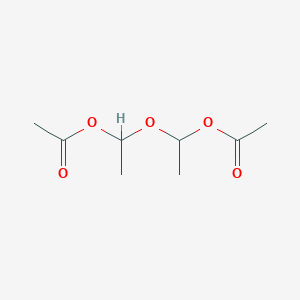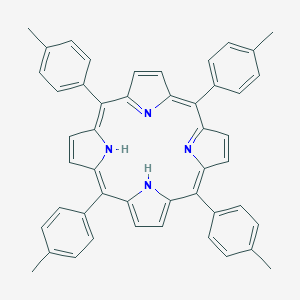
Nickel potassium fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel potassium fluoride is a chemical compound composed of nickel, potassium, and fluoride ions. It is known for its unique properties and applications in various fields, including chemistry and materials science. This compound is often used in research and industrial processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel potassium fluoride can be synthesized through various methods. One common approach involves the reaction of nickel(II) fluoride with potassium fluoride. The reaction typically occurs in a molten state, where nickel(II) fluoride reacts with potassium fluoride to form potassium trifluoronickelate and potassium tetrafluoronickelate .
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature reactions. The process involves heating nickel(II) fluoride and potassium fluoride in a controlled environment to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully monitored to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel potassium fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with halogens to form corresponding dihalides .
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas.
Substitution: Substitution reactions can occur with halogens, where nickel reacts with chlorine, bromine, or iodine to form nickel dihalides.
Major Products: The major products formed from these reactions include nickel dihalides, nickel(III) compounds, and various nickel complexes depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickel potassium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including fluorination processes.
Materials Science: Due to its stability and reactivity, it is used in the synthesis of advanced materials and nanomaterials.
Biology and Medicine:
Industry: It is used in industrial processes such as electroplating and the production of specialized coatings.
Mécanisme D'action
The mechanism of action of nickel potassium fluoride involves its ability to form stable complexes with various ions and molecules. This property makes it an effective catalyst in chemical reactions. The compound’s molecular targets and pathways include interactions with halogens and other reactive species, facilitating the formation of desired products through controlled reactions .
Comparaison Avec Des Composés Similaires
Nickel potassium fluoride can be compared with other similar compounds, such as:
Nickel(II) fluoride: Similar in composition but lacks the potassium ion, making it less versatile in certain applications.
Potassium fluoride: While it shares the potassium ion, it does not have the same catalytic properties as this compound.
Nickel dihalides: These compounds, such as nickel chloride and nickel bromide, have similar reactivity but differ in their specific applications and properties.
This compound stands out due to its unique combination of nickel and potassium ions, which enhances its stability and reactivity in various chemical processes.
Propriétés
IUPAC Name |
potassium;nickel(2+);trifluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHFDGDZKAYMPS-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[K+].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3KNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648479 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.787 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-06-2 |
Source


|
| Record name | Potassium;nickel(2+);trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(Diethylamino)ethyl]acrylamide](/img/structure/B82304.png)

